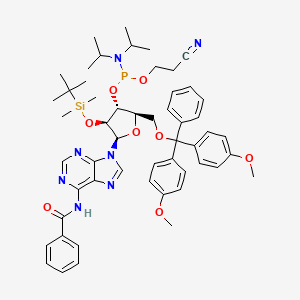
5'-O-DMT-2'-TBDMS-rA(N-Bz)-3'-CEDPA;(2S,3S,4S,5S)-5-(6-benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(tert-butyldimethylsilyloxy)-tetrahydrofuran-3-yl 2-cyanoethyl diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5’-O-DMT-2’-TBDMS-rA(N-Bz)-3’-CEDPA;(2S,3S,4S,5S)-5-(6-benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-(tert-butyldimethylsilyloxy)-tetrahydrofuran-3-yl 2-cyanoethyl diisopropylphosphoramidite” is a complex organic molecule often used in the field of nucleic acid chemistry. This compound is typically involved in the synthesis of modified oligonucleotides, which are essential for various applications in molecular biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
- Protection of the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups.
- Coupling of the protected nucleoside with the phosphoramidite reagent.
- Deprotection of the benzamido group to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated synthesizers that can handle the complex sequence of reactions efficiently. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Removal of protecting groups under mild conditions.
Substitution: Introduction of different functional groups to modify the nucleoside.
Common Reagents and Conditions
Oxidizing Agents: Iodine in the presence of water or tert-butyl hydroperoxide.
Reducing Agents: Triethylamine or other mild bases.
Substitution Reagents: Various alkylating agents or nucleophiles.
Major Products
The major products formed from these reactions include modified nucleosides and oligonucleotides with specific functional groups that enhance their stability and binding affinity.
Scientific Research Applications
The compound is widely used in scientific research, including:
Chemistry: Synthesis of modified nucleotides for studying DNA/RNA interactions.
Biology: Development of probes and primers for PCR and sequencing.
Medicine: Design of antisense oligonucleotides and siRNA for gene therapy.
Industry: Production of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids, thereby altering their structure and function. The molecular targets include DNA and RNA, where the modified nucleotides can enhance binding specificity and stability. The pathways involved often include the inhibition of gene expression or the activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-2’-TBDMS-rG(N-Bz)-3’-CEDPA
- 5’-O-DMT-2’-TBDMS-rC(N-Bz)-3’-CEDPA
- 5’-O-DMT-2’-TBDMS-rU(N-Bz)-3’-CEDPA
Uniqueness
The uniqueness of the compound lies in its specific modifications, which provide enhanced stability and binding affinity compared to other similar compounds. These properties make it particularly valuable for applications requiring high precision and efficiency.
Properties
Molecular Formula |
C53H66N7O8PSi |
|---|---|
Molecular Weight |
988.2 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-46-44(33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41)66-51(47(46)68-70(10,11)52(5,6)7)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46-,47+,51-,69?/m1/s1 |
InChI Key |
FFXHNCNNHASXCT-DYLLNIDLSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















